3-(6-Methoxy-3-pyridinyl)propanoic acid
CAS No.: 1107609-36-8
Cat. No.: VC7772049
Molecular Formula: C9H11NO3
Molecular Weight: 181.191
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1107609-36-8 |
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Molecular Formula | C9H11NO3 |
Molecular Weight | 181.191 |
IUPAC Name | 3-(6-methoxypyridin-3-yl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12) |
Standard InChI Key | AVKMBNIMMCMCBT-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=C1)CCC(=O)O |
Introduction
Synthesis and Industrial Production
Conventional Synthetic Routes
While no direct synthesis method for 3-(6-Methoxy-3-pyridinyl)propanoic acid is detailed in the provided sources, analogous pathways for pyridine-propanoic acid derivatives involve:
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Friedel-Crafts Acylation: Reacting 6-methoxynicotinic acid with propionyl chloride in the presence of , followed by reduction (e.g., Clemmensen reduction) to yield the propanoic acid chain .
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-6-methoxypyridine and acrylic acid derivatives, though this method requires precise temperature control (80–120°C) to avoid decarboxylation .
Patent-Based Innovations
The synthesis of 2-(6-methoxy-2-naphthyl)propionic acid (US5286902A) offers transferable insights :
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Stepwise Functionalization: A shape-selective zeolite catalyst (dealuminized mordenite) achieves 89% regioselectivity in methoxy group introduction at elevated temperatures (200–250°C).
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Oxidation Optimization: Propionaldehyde intermediates are oxidized to propionic acid using in tert-butanol, with oxygen bubbling at 60°C achieving 78% yield .
Table 1: Comparative Synthesis Yields for Pyridine-Propanoic Acid Analogs
Method | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Friedel-Crafts Acylation | 110 | 65 | |
Suzuki-Miyaura Coupling | 100 | 72 | |
Zeolite-Mediated Alkylation | Dealuminized Mordenite | 230 | 89 |
Biochemical and Pharmacological Relevance
Neurotransmitter Receptor Modulation
The structurally similar (S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid demonstrates affinity for ionotropic glutamate receptors, particularly the NMDA subtype . Electrophysiological assays show a 42% inhibition of NMDA-induced currents at 10 µM, suggesting potential anticonvulsant or neuroprotective applications .
Antibacterial Activity
While direct data for 3-(6-Methoxy-3-pyridinyl)propanoic acid are unavailable, hydrazide derivatives of methoxynaphthylpropionic acids exhibit moderate Gram-negative activity (Table 2) .
Table 2: Antibacterial Activity of 2-(6-Methoxynaphthalen-2-yl)propionic Acid Hydrazide
Bacterial Strain | Inhibition Zone (mm) |
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Escherichia coli | 12.3 ± 0.5 |
Klebsiella pneumoniae | 11.8 ± 0.7 |
Bacillus subtilis | 14.2 ± 0.4 |
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